PD-L1-IN-1
Overview
Description
PD-L1-IN-1 is a small-molecule inhibitor targeting the programmed cell death ligand 1 (PD-L1). This compound is part of a class of molecules designed to disrupt the interaction between PD-L1 and its receptor, programmed cell death protein 1 (PD-1). This interaction is a critical immune checkpoint that cancer cells exploit to evade immune surveillance. By inhibiting PD-L1, this compound aims to restore the immune system’s ability to recognize and destroy cancer cells.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PD-L1-IN-1 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. One common synthetic route involves the use of biphenyl derivatives, which are known for their efficacy as PD-1/PD-L1 inhibitors . The synthetic process may include:
Formation of Biphenyl Core: This step often involves a Suzuki-Miyaura coupling reaction between a boronic acid and a halogenated aromatic compound in the presence of a palladium catalyst.
Functionalization: The biphenyl core is then functionalized with various substituents to enhance its binding affinity and selectivity for PD-L1. This may involve reactions such as amide coupling, halogenation, and nitration.
Purification: The final product is purified using techniques such as column chromatography and recrystallization to obtain this compound in high purity.
Industrial Production Methods
Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This may involve continuous flow chemistry, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
PD-L1-IN-1 can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the biphenyl core, potentially altering its binding properties.
Reduction: Reduction reactions can be used to modify nitro groups to amines, which may enhance the compound’s activity.
Substitution: Halogenation and nitration are common substitution reactions used in the synthesis of this compound.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenation using reagents like bromine or chlorine, and nitration using nitric acid and sulfuric acid.
Major Products
The major products formed from these reactions are typically intermediates that are further functionalized to enhance the binding affinity and selectivity of this compound for PD-L1.
Scientific Research Applications
PD-L1-IN-1 has significant applications in various fields:
Chemistry: Used as a tool compound to study the PD-1/PD-L1 interaction and to develop new inhibitors.
Biology: Helps in understanding the role of PD-L1 in immune evasion by cancer cells.
Industry: May be used in the development of diagnostic assays and as a lead compound for the development of new cancer therapies.
Mechanism of Action
PD-L1-IN-1 exerts its effects by binding to PD-L1, thereby preventing its interaction with PD-1. This blockade restores the activity of cytotoxic T cells, which can then recognize and kill cancer cells. The molecular targets involved include the PD-1 receptor on T cells and the PD-L1 ligand on cancer cells . The pathway involves the inhibition of the PD-1/PD-L1 interaction, leading to the activation of T cells and an enhanced immune response against tumors.
Comparison with Similar Compounds
PD-L1-IN-1 is compared with other small-molecule inhibitors and monoclonal antibodies targeting the PD-1/PD-L1 pathway:
Similar Compounds: BMS-202, BMS-8, BMS-37, and BMS-200 are other small-molecule inhibitors that target PD-L1.
Uniqueness: this compound is unique in its specific binding affinity and selectivity for PD-L1, which may result in fewer off-target effects and improved therapeutic efficacy.
Properties
IUPAC Name |
N-[2-[[4-[(2-methyl-3-phenylphenyl)methoxy]-1,3,5-triazin-2-yl]amino]ethyl]acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O2/c1-15-18(9-6-10-19(15)17-7-4-3-5-8-17)13-28-21-25-14-24-20(26-21)23-12-11-22-16(2)27/h3-10,14H,11-13H2,1-2H3,(H,22,27)(H,23,24,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGWZTWZGNYPECF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1C2=CC=CC=C2)COC3=NC=NC(=N3)NCCNC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O2 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.